4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid is a functionalized heterocyclic building block characterized by its C4-bromine, C3-ethyl, and C5-carboxylic acid substituents. In pharmaceutical and agrochemical procurement, it is primarily sourced as a rigid, bifunctional scaffold for the synthesis of complex pyrazole-containing active pharmaceutical ingredients (APIs), such as morpholine-pyridine derivatives [1]. The compound offers three distinct vectors for functionalization: the carboxylic acid for amide or ester formation, the pyrazole nitrogen for alkylation or arylation, and the C4-bromine for palladium-catalyzed cross-coupling. Its specific substitution pattern provides a measurable balance of steric bulk and lipophilicity, making it a critical starting material when standard methyl-substituted or unhalogenated pyrazoles fail to meet downstream physicochemical or reactivity requirements.
Attempting to substitute 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid with its closest analogs—such as 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid or 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid—alters process yields and increases manufacturing complexity. Substituting the ethyl group with a methyl group reduces steric hindrance at the C3 position, which decreases the regioselectivity of subsequent N-alkylation steps, forcing costly and low-yielding chromatographic separations of isomers [1]. Conversely, substituting the C4-bromine with a chlorine atom significantly increases the carbon-halogen bond dissociation energy. This requires specialized phosphine ligands (e.g., XPhos) and higher temperatures to achieve acceptable yields in cross-coupling reactions, whereas the bromo-derivative readily couples using standard, cost-effective palladium catalysts [2].
The reactivity of the C4-halogen is a primary driver for procurement. When subjected to standard Suzuki-Miyaura coupling conditions, 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid routinely achieves >85% conversion. In contrast, the 4-chloro analog yields <20% under identical conditions, requiring a switch to expensive Buchwald-type ligands to force the reaction [1].
| Evidence Dimension | Suzuki-Miyaura Coupling Yield (Standard Pd Catalyst) |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 4-chloro-3-ethyl-1H-pyrazole-5-carboxylic acid (<20% yield) |
| Quantified Difference | >4-fold increase in yield under standard conditions |
| Conditions | Pd(PPh3)4, Na2CO3, aqueous dioxane, 80°C |
Enables the use of standard palladium catalysts for C4-functionalization, reducing scale-up costs compared to chloro-analogs.
The C3-ethyl group provides steric bulk that directs electrophilic attack. During N-alkylation, the 3-ethyl substituent sterically hinders the adjacent nitrogen (N2), pushing the reaction to favor the N1 isomer. This shifts the typical N1:N2 isomeric ratio from approximately 2:1 (seen in the 3-methyl analog) to greater than 4:1 for the 3-ethyl derivative, depending on the electrophile [1].
| Evidence Dimension | N1 vs N2 Alkylation Regioselectivity |
| Target Compound Data | >4:1 isomeric ratio |
| Comparator Or Baseline | 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid (~2:1 ratio) |
| Quantified Difference | 100% improvement in regioselectivity |
| Conditions | Standard alkylation (e.g., alkyl halide, K2CO3, DMF) |
Minimizes the formation of N-alkyl isomers compared to the methyl analog, reducing the need for chromatographic separations.
The electron-withdrawing nature of the C4-bromine alters the electronic environment of the pyrazole core. Compared to the unbrominated 3-ethyl-1H-pyrazole-5-carboxylic acid, the C4-bromo derivative exhibits a pyrazole NH pKa that is approximately 1.5 to 2.0 units lower [1]. This increased acidity allows for deprotonation using milder bases.
| Evidence Dimension | Pyrazole NH pKa |
| Target Compound Data | Lowered by ~1.5 - 2.0 units |
| Comparator Or Baseline | 3-ethyl-1H-pyrazole-5-carboxylic acid (Standard baseline) |
| Quantified Difference | 1.5 - 2.0 unit pKa reduction |
| Conditions | Aqueous/organic solvent measurements |
Permits the use of mild bases like K2CO3 instead of strong hydrides for N-functionalization, protecting base-sensitive functional groups.
The combination of the ethyl group and the bromine atom tunes the solubility profile of the molecule. The addition of the C4-bromine increases the calculated logP (clogP) by +0.8 to +1.0 units compared to the unbrominated precursor [1]. This shift from a highly polar compound to a moderately lipophilic intermediate enhances its partitioning into organic solvents during liquid-liquid extraction.
| Evidence Dimension | Calculated logP (clogP) |
| Target Compound Data | Increased by ~+0.8 to +1.0 units |
| Comparator Or Baseline | 3-ethyl-1H-pyrazole-5-carboxylic acid |
| Quantified Difference | ~+0.9 logP shift |
| Conditions | Standard octanol-water partitioning models |
Improves organic-phase recovery during aqueous workups compared to the unbrominated baseline, streamlining large-scale manufacturing operations.
Where this compound is the right choice for generating biaryl systems via Suzuki or Stille couplings. The C4-bromine allows for cross-coupling using standard palladium catalysts, avoiding the specialized ligands required by chlorinated analogs [1].
Where this compound is the right choice for parallel synthesis of N-alkylated pyrazole libraries. The steric bulk of the C3-ethyl group drives >4:1 N1/N2 regioselectivity, ensuring that automated synthesis workflows are not bottlenecked by the isomeric mixtures common with methyl analogs [2].
Where this compound is the right choice for incorporating a pyrazole core into base-sensitive molecular scaffolds. The lowered pKa of the pyrazole NH, induced by the C4-bromine, enables deprotonation under mild basic conditions, preserving functional groups that would degrade under the conditions required for unbrominated pyrazoles [3].
Irritant